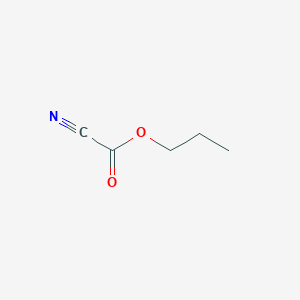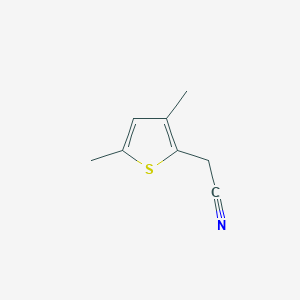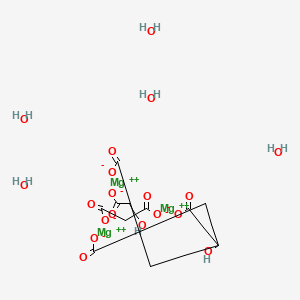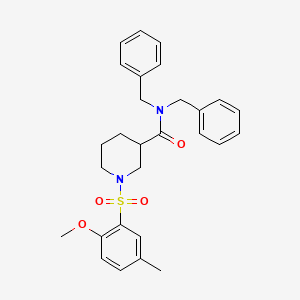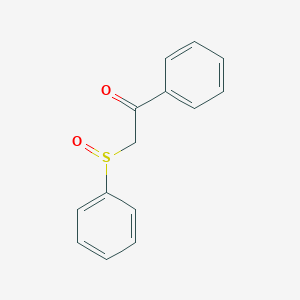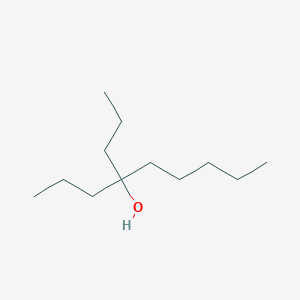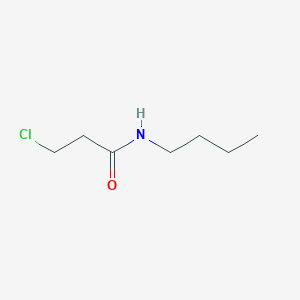
Propanamide, N-butyl-3-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, N-butyl-3-chloro-: is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide backbone with a butyl group and a chlorine atom attached to the nitrogen and carbon atoms, respectively
准备方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Propanamide, N-butyl-3-chloro- can be synthesized through the condensation reaction between urea and propanoic acid. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate. This process involves heating ammonium propionate to remove water, resulting in the formation of the desired amide.
Industrial Production Methods: Industrial production of Propanamide, N-butyl-3-chloro- often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: The chlorine atom in Propanamide, N-butyl-3-chloro- can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Propanoic acid and the corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
Chemistry: Propanamide, N-butyl-3-chloro- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in organic synthesis .
Biology and Medicine: Research has explored the potential of Propanamide, N-butyl-3-chloro- derivatives in medicinal chemistry. These derivatives have shown promise as anti-tubercular agents and other therapeutic applications .
Industry: In the industrial sector, Propanamide, N-butyl-3-chloro- is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial processes .
作用机制
The mechanism of action of Propanamide, N-butyl-3-chloro- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Propanamide: A simpler amide without the butyl and chloro substituents.
N-butylpropanamide: Similar to Propanamide, N-butyl-3-chloro- but lacks the chlorine atom.
3-chloropropanamide: Similar to Propanamide, N-butyl-3-chloro- but lacks the butyl group.
Uniqueness: Propanamide, N-butyl-3-chloro- is unique due to the presence of both a butyl group and a chlorine atom. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications .
属性
CAS 编号 |
13108-03-7 |
|---|---|
分子式 |
C7H14ClNO |
分子量 |
163.64 g/mol |
IUPAC 名称 |
N-butyl-3-chloropropanamide |
InChI |
InChI=1S/C7H14ClNO/c1-2-3-6-9-7(10)4-5-8/h2-6H2,1H3,(H,9,10) |
InChI 键 |
PEITUJQSBGXXCZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


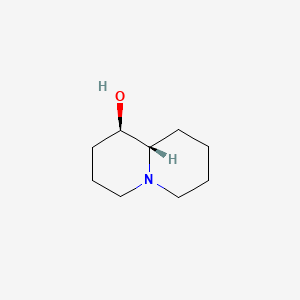

-lambda~5~-phosphane](/img/structure/B14729354.png)
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
